molecular formula C14H9NO2 B1280703 4-(1,3-Benzoxazol-2-yl)benzaldehyde CAS No. 27395-93-3

4-(1,3-Benzoxazol-2-yl)benzaldehyde

Cat. No. B1280703
CAS RN: 27395-93-3
M. Wt: 223.23 g/mol
InChI Key: RJBHLGAIPOSNBE-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)benzaldehyde is a chemical compound with a molecular formula of C14H9NO2 . It is a benzene-fused oxazole ring structure . Although 4-(1,3-Benzoxazol-2-yl)benzaldehyde itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole involves different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .


Molecular Structure Analysis

The molecular formula of 4-(1,3-Benzoxazol-2-yl)benzaldehyde is C14H9NO2 . The average mass is 223.227 Da and the monoisotopic mass is 223.063324 Da .


Chemical Reactions Analysis

Benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole .

Scientific Research Applications

Catalytic Reactions and Compound Synthesis

4-(1,3-Benzoxazol-2-yl)benzaldehyde is involved in various catalytic reactions and compound synthesis processes. For example, it is used in the synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, which have applications in photophysical studies and potential antimicrobial activity (Phatangare et al., 2013). Additionally, its use in the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole, which have shown broad-spectrum antimicrobial activity, highlights its significance in the field of medicinal chemistry (Padalkar et al., 2014).

Photophysical and Antimicrobial Properties

Research on the photophysical properties and antimicrobial activities of benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-yl)benzaldehyde, reveals their potential in various applications. For instance, the synthesis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines as blue-green fluorescent probes indicates the utility of these compounds in fluorescence studies (Bodke et al., 2013). Moreover, the antimicrobial activity of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives showcases the potential of benzoxazole derivatives in combating microbial infections (Łączkowski et al., 2014).

Catalytic Oxidation and Synthesis

4-(1,3-Benzoxazol-2-yl)benzaldehyde plays a role in catalytic oxidation and synthesis processes. For example, the catalytic oxidation of benzyl alcohols by new Cu(II) complexes of 1,3-oxazolidine-based ligand obtained from a solvent-free reaction shows the compound's significance in the field of catalysis (Bikas et al., 2018).

Fluorescent Probes and Optical Studies

The compound is also used in the development of fluorescent probes and for optical studies. For instance, it is involved in the synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines, indicating its use in the synthesis of biologically active compounds (Moshkin et al., 2013).

Safety And Hazards

The safety data sheet for 4-(1,3-Benzoxazol-2-yl)benzaldehyde suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBHLGAIPOSNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475190
Record name 4-(1,3-Benzoxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-2-yl)benzaldehyde

CAS RN

27395-93-3
Record name 4-(1,3-Benzoxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Singh, A Singh, G Singh, RK Verma… - Medicinal Chemistry …, 2018 - Springer
A novel series of benzoxazolyl linked benzylidene based rhodanine and their cyclic analogs were synthesized, characterized and evaluated for their α-amyloglucosidase inhibitory …
Number of citations: 13 link.springer.com
V Singh, N Sharma, AK Malik, S Kaur - Journal of Molecular Structure, 2023 - Elsevier
{(5Z)-5-[3-(1,3-benzoxazol-2-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid and {(5Z)-5-[4-(1,3-benzoxazol-2-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetic …
Number of citations: 0 www.sciencedirect.com

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